molecular formula C9H15NO2S B13616631 Methyl 2-isothiocyanato-4-methylhexanoate

Methyl 2-isothiocyanato-4-methylhexanoate

Cat. No.: B13616631
M. Wt: 201.29 g/mol
InChI Key: NQZJEBNLSVIVQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-isothiocyanato-4-methylhexanoate: is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a methylated hexanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-isothiocyanato-4-methylhexanoate can be synthesized through several methods. One common approach involves the reaction of amines with carbon disulfide and subsequent treatment with an electrophilic reagent such as tosyl chloride. This method typically requires the use of a base like triethylamine and can be performed under mild conditions .

Industrial Production Methods: In industrial settings, the synthesis of isothiocyanates often involves the use of thiophosgene or its derivatives. These reagents react with primary amines to form the corresponding isothiocyanates. The process can be optimized for large-scale production by using continuous flow reactors and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-isothiocyanato-4-methylhexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Electrophiles: Tosyl chloride, thiophosgene

    Solvents: Dichloromethane, tetrahydrofuran

    Conditions: Room temperature to moderate heating (40°C)

Major Products:

    Thioureas: Formed by the reaction with amines

    Carbamates: Formed by the reaction with alcohols

    Dithiocarbamates: Formed by the reaction with thiols

Scientific Research Applications

Methyl 2-isothiocyanato-4-methylhexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-isothiocyanato-4-methylhexanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. The compound can modify the function of these biomolecules by forming stable adducts, leading to various biological effects .

Properties

Molecular Formula

C9H15NO2S

Molecular Weight

201.29 g/mol

IUPAC Name

methyl 2-isothiocyanato-4-methylhexanoate

InChI

InChI=1S/C9H15NO2S/c1-4-7(2)5-8(10-6-13)9(11)12-3/h7-8H,4-5H2,1-3H3

InChI Key

NQZJEBNLSVIVQH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C(=O)OC)N=C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.